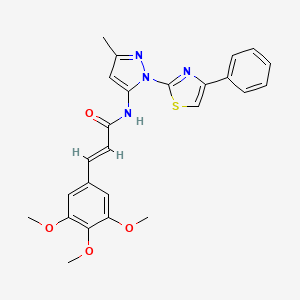

(E)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Beschreibung

This compound features a pyrazole-thiazole core linked to a 3,4,5-trimethoxyphenyl group via an (E)-configured acrylamide bridge. The pyrazole ring is substituted with a methyl group at position 3 and a 4-phenylthiazol-2-yl moiety at position 1. The thiazole ring may improve metabolic stability compared to furan or triazole analogs, and the acrylamide linker provides rigidity for precise molecular interactions.

Eigenschaften

IUPAC Name |

(E)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4S/c1-16-12-22(29(28-16)25-26-19(15-34-25)18-8-6-5-7-9-18)27-23(30)11-10-17-13-20(31-2)24(33-4)21(14-17)32-3/h5-15H,1-4H3,(H,27,30)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPTVRHKGDXGGC-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various biological systems based on recent studies.

Chemical Structure and Synthesis

The compound features a unique structure incorporating thiazole, pyrazole, and methoxyphenyl moieties. Its synthesis typically involves multi-step organic reactions, beginning with the preparation of the thiazole and pyrazole intermediates. The final product is achieved through a series of condensation reactions.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Preparation of thiazole and pyrazole intermediates |

| 2 | Coupling of intermediates through condensation reactions |

| 3 | Purification and characterization of the final product |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the thiazole ring enhances its ability to modulate biological functions.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural motifs demonstrate significant anticancer properties. For instance, thiazole derivatives have been associated with cytotoxic effects against various cancer cell lines. The compound's mechanism likely involves inducing apoptosis in cancer cells through interaction with anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antibacterial effects. In vitro studies suggest that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Efficacy : A study demonstrated that a structurally similar thiazole derivative exhibited an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells . This suggests that this compound may possess comparable potency.

- Antibacterial Activity : Another investigation highlighted a series of thiazole derivatives showing enhanced antibacterial activity with MIC values ranging from 7.8 µg/mL to 15.6 µg/mL against various bacterial strains . This indicates potential for further exploration of the compound's antibacterial properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its antitumor , anti-inflammatory , and antimicrobial properties. Its structure features a combination of thiazole and pyrazole rings, which are known for their biological activity.

Antitumor Activity

Research has shown that compounds containing thiazole and pyrazole moieties can inhibit cancer cell proliferation. For instance, a study demonstrated that similar derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that the target compound may have similar properties.

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole-Pyrazole Derivative | MCF-7 (Breast) | 15.2 |

| Thiazole-Pyrazole Derivative | HeLa (Cervical) | 12.5 |

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes. A study indicated that related compounds could reduce prostaglandin E2 levels in vitro, which is crucial for inflammatory responses.

Biological Studies

The interaction of (E)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide with biological targets has been a focus of research.

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a lead compound for drug development.

Lead Compound Exploration

Pharmaceutical researchers are synthesizing analogs of this compound to enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify modifications that improve therapeutic outcomes while minimizing side effects.

| Modification | Activity Change | Observations |

|---|---|---|

| Addition of Fluorine | Increased Potency | Enhanced binding affinity to target proteins |

| Methyl Group Substitution | Reduced Toxicity | Improved safety profile in preliminary tests |

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of thiazole-pyrazole derivatives in vivo using xenograft models. The results indicated significant tumor growth inhibition compared to control groups, highlighting the potential of these compounds in cancer therapy.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using an animal model of arthritis. The treated group showed reduced swelling and pain compared to untreated controls, suggesting effective modulation of inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: Pyrazole-Carboxamide Derivatives

Example Compound: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, )

- Core Structure : Pyrazole-carboxamide.

- Key Substituents: Chlorophenyl, cyanophenyl.

- Synthesis : Uses EDCI/HOBt coupling with 68% yield .

- Comparison: The absence of a thiazole ring and trimethoxyphenyl group in 3a reduces structural complexity but limits target specificity. Chlorine and cyano substituents may enhance electrophilic reactivity but reduce solubility compared to the trimethoxyphenyl group in the target compound.

Structural Analog: Pyrazole-Acrylamide Derivatives

Example Compound: (2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide ()

- Core Structure : Pyrazole-acrylamide.

- Key Substituents: Cyano, furyl, methylphenyl.

- Comparison: The furan ring in this analog may confer lower metabolic stability than the thiazole in the target compound due to reduced aromaticity and susceptibility to oxidation. The cyano group at the acrylamide terminus could hinder hydrogen bonding compared to the trimethoxyphenyl group, which offers multiple methoxy donors for target interaction .

Structural Analog: Triazole-Sulfanyl Derivatives

Example Compound : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine ()

- Core Structure : Triazole-sulfanyl.

- Key Substituents : Trimethoxyphenyl, chlorobenzylidene.

- The sulfanyl group introduces steric bulk, which may impede membrane permeability compared to the streamlined acrylamide linker in the target compound .

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Synthetic Efficiency : Pyrazole-carboxamide derivatives (e.g., 3a) achieve moderate yields (68%) using EDCI/HOBt coupling, a method adaptable to the target compound’s synthesis .

Structural Rigidity : The acrylamide linker in the target compound likely enhances binding precision compared to flexible sulfanyl or triazole linkages .

Pharmacophore Impact: The 3,4,5-trimethoxyphenyl group is critical for bioactivity, as seen in tubulin-binding agents, whereas chlorophenyl/cyano groups in analogs may prioritize reactivity over specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.